molecular formula C17H15N3O4S B4703847 N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide

Cat. No. B4703847
M. Wt: 357.4 g/mol
InChI Key: VSZUDBXELBOXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide, also known as PD153035, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide works by inhibiting the EGFR tyrosine kinase, which is a key signaling protein involved in cell growth and division. By inhibiting this protein, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide prevents cancer cells from growing and dividing, leading to cell death.
Biochemical and Physiological Effects:
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has a number of advantages for lab experiments. It is a highly potent and selective inhibitor of the EGFR tyrosine kinase, making it a valuable tool for studying the role of this protein in cancer. However, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has some limitations. It is relatively unstable and has a short half-life, which can make it difficult to use in experiments. It also has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide research. One area of interest is the development of more stable and soluble analogs of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide. Another area of interest is the use of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the role of EGFR tyrosine kinase in other diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

3,5-dimethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-11-7-10(8-12(9-11)24-2)15(21)19-20-16(22)13-5-3-4-6-14(13)18-17(20)25/h3-9H,1-2H3,(H,18,25)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZUDBXELBOXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide
Reactant of Route 2
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide
Reactant of Route 3
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide
Reactant of Route 4
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide
Reactant of Route 5
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide
Reactant of Route 6
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide

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